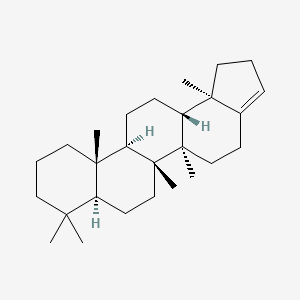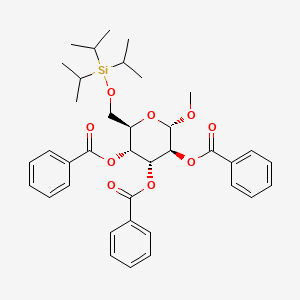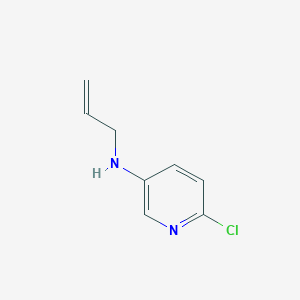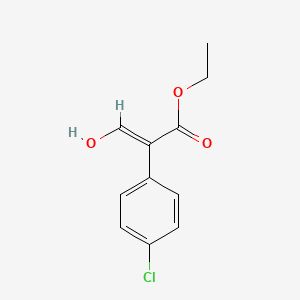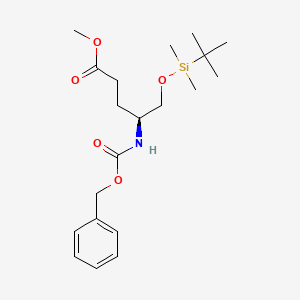
(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate is a complex organic compound that features a variety of functional groups, including an ester, an amine, and a silyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate typically involves multiple steps, starting from simpler precursors. One common route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group to protect the hydroxyl group. The esterification of the carboxylic acid group with methanol completes the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It may be involved in the synthesis of drug candidates or active pharmaceutical ingredients (APIs).
Industry: The compound’s derivatives can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate depends on its specific application. In general, the compound can act as a protecting group for amino acids and peptides, preventing unwanted reactions during synthesis. The benzyloxycarbonyl group protects the amino group, while the tert-butyldimethylsilyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions to reveal the functional groups for further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 4-(benzyloxycarbonylamino)-5-hydroxypentanoate: Lacks the silyl ether group, making it less protected.
(S)-Methyl 4-(tert-butyldimethylsilyloxy)-5-aminopentanoate: Lacks the benzyloxycarbonyl group, making the amino group more reactive.
(S)-Methyl 4-(benzyloxycarbonylamino)-5-methoxypentanoate: Has a methoxy group instead of the silyl ether, offering different reactivity and protection.
Uniqueness
(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate is unique due to the combination of protecting groups it contains. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Properties
CAS No. |
911050-87-8 |
|---|---|
Molecular Formula |
C20H33NO5Si |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
methyl 5-[tert-butyl(dimethyl)silyl]oxy-4-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H33NO5Si/c1-20(2,3)27(5,6)26-15-17(12-13-18(22)24-4)21-19(23)25-14-16-10-8-7-9-11-16/h7-11,17H,12-15H2,1-6H3,(H,21,23) |
InChI Key |
SPJDXZZZSPIWKA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)(C)[Si](C)(C)OCC(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


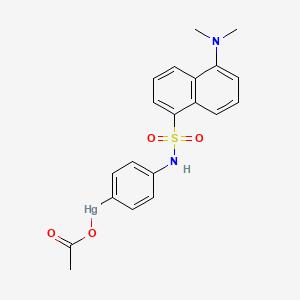
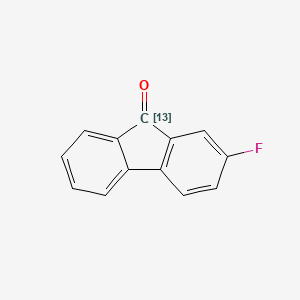
![(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B1494771.png)

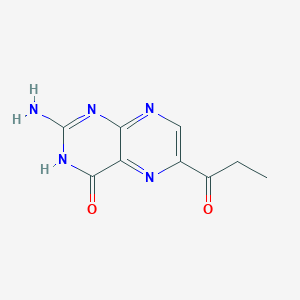
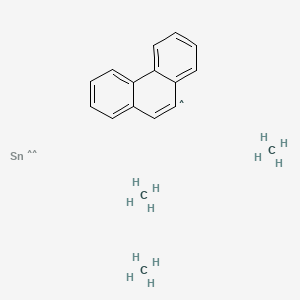
![(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1494787.png)
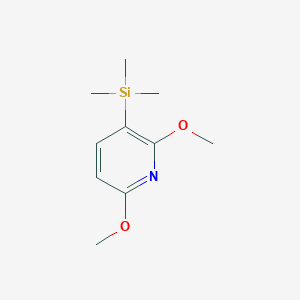
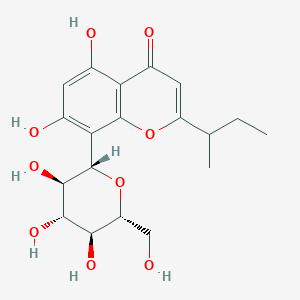
![9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one](/img/structure/B1494804.png)
